Ethyl [(trichloromethyl)disulfanyl]acetate
Description
Ethyl [(trichloromethyl)disulfanyl]acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a trichloromethyl group and a disulfanyl linkage, making it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
61915-55-7 |
|---|---|
Molecular Formula |
C5H7Cl3O2S2 |
Molecular Weight |
269.6 g/mol |
IUPAC Name |
ethyl 2-(trichloromethyldisulfanyl)acetate |
InChI |
InChI=1S/C5H7Cl3O2S2/c1-2-10-4(9)3-11-12-5(6,7)8/h2-3H2,1H3 |
InChI Key |
TUPWNUZHJZAFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(trichloromethyl)disulfanyl]acetate typically involves the esterification of trichloromethylthioacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Trichloromethylthioacetic acid+EthanolAcid CatalystEthyl [(trichloromethyl)disulfanyl]acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(trichloromethyl)disulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfanyl linkage to thiols.
Substitution: The trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl [(trichloromethyl)disulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl [(trichloromethyl)disulfanyl]acetate involves its interaction with various molecular targets. The disulfanyl linkage can undergo redox reactions, leading to the formation of reactive sulfur species. These species can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The trichloromethyl group can also participate in substitution reactions, modifying the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl [(trichloromethyl)disulfanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl [(dichloromethyl)disulfanyl]acetate: Similar structure but with a dichloromethyl group.
Uniqueness
This compound is unique due to its trichloromethyl group and disulfanyl linkage. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
